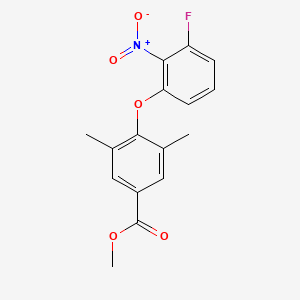![molecular formula C22H23N3O3 B12547691 (E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene CAS No. 143868-09-1](/img/structure/B12547691.png)
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a hexyloxy group attached to one phenyl ring and a nitro group attached to a naphthalene ring. Azobenzenes are known for their photochromic properties, meaning they can undergo reversible changes in structure when exposed to light, making them useful in various applications such as molecular switches and sensors.
Métodos De Preparación
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene typically involves the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of an aromatic amine. For this compound, 4-nitro-1-naphthylamine is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(hexyloxy)aniline in an alkaline medium to form the desired azobenzene compound. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the coupling process.
Industrial production methods for azobenzenes often involve similar steps but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The hexyloxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The aromatic rings can undergo electrophilic substitution reactions. For example, the nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields the corresponding amine, while oxidation of the hexyloxy group yields the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene has several scientific research applications:
Chemistry: It is used as a photochromic compound in the study of molecular switches and light-responsive materials. Its ability to undergo reversible structural changes upon exposure to light makes it valuable in the development of smart materials.
Biology: The compound can be used in the design of photoresponsive biomolecules and drug delivery systems. Its photochromic properties allow for controlled activation and deactivation of biological processes.
Medicine: Research is ongoing into the use of azobenzenes in photopharmacology, where light is used to control the activity of pharmaceutical agents. This compound’s photoresponsive nature makes it a candidate for such applications.
Industry: It is used in the development of optical data storage devices, sensors, and displays. The reversible photoisomerization of azobenzenes is harnessed in these technologies to store and retrieve information.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the diazene (N=N) bond. This structural change can alter the compound’s physical and chemical properties, such as its absorption spectrum, polarity, and reactivity.
The molecular targets and pathways involved in its action depend on the specific application. For example, in photopharmacology, the trans-cis isomerization can activate or deactivate a drug molecule, thereby controlling its interaction with biological targets.
Comparación Con Compuestos Similares
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene can be compared with other azobenzene derivatives, such as:
Azobenzene: The parent compound with no substituents. It exhibits similar photochromic properties but lacks the functional groups that provide additional reactivity and specificity.
4-(Dimethylamino)azobenzene: This compound has a dimethylamino group, which enhances its electron-donating properties and alters its absorption characteristics.
Disperse Orange 3: A commercially used azobenzene dye with a nitro group and an amino group, known for its vivid color and photochromic behavior.
The uniqueness of this compound lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
143868-09-1 |
|---|---|
Fórmula molecular |
C22H23N3O3 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
(4-hexoxyphenyl)-(4-nitronaphthalen-1-yl)diazene |
InChI |
InChI=1S/C22H23N3O3/c1-2-3-4-7-16-28-18-12-10-17(11-13-18)23-24-21-14-15-22(25(26)27)20-9-6-5-8-19(20)21/h5-6,8-15H,2-4,7,16H2,1H3 |
Clave InChI |
YDOOPXUIKIDZBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)

![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)

![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)



![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
![2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12547665.png)
![3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12547670.png)
![2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12547678.png)
